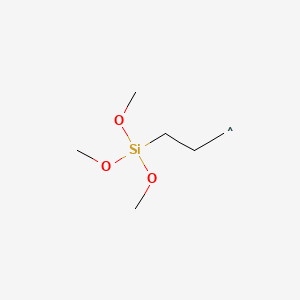![molecular formula C15H10BrN5 · HCl B593216 N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride CAS No. 171179-37-6](/img/structure/B593216.png)
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
Vue d'ensemble
Description
“N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular formula of “N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is C15H10BrN5 . The average mass is 340.177 Da and the monoisotopic mass is 339.011963 Da .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is synthesized using a microwave-irradiated reaction involving 2-(2-bromophenyl)benzimidazoles and cyanamide, resulting in moderate to good yields of related quinazoline derivatives (Dao et al., 2017).
- An improved synthesis method for quinazolin-4-ones, key intermediates in developing drugs like N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, has been developed, enhancing yield and compound purity (Őrfi et al., 2004).
Biological Activity and Potential Applications
- Fused tricyclic quinazoline analogues, related to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potency (Rewcastle et al., 1996).
- Novel polycarbo-substituted imidazo[1,2-c]quinazolines have shown in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, suggesting their potential as anticancer agents (Khoza et al., 2015).
- Novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, similar in structure to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and tested as H1-antihistaminic agents, showing significant potential (Alagarsamy et al., 2012).
Orientations Futures
Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . As such, they continue to be a focus of research in medicinal chemistry, with future directions likely to involve the development of novel quinazolinone derivatives with enhanced pharmacological activities .
Propriétés
IUPAC Name |
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLVGDZGJBHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate](/img/structure/B593148.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)


